molecular formula C18H18ClN3O4S2 B2776588 N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252821-01-4

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2776588
CAS No.: 1252821-01-4
M. Wt: 439.93
InChI Key: QHPOZNUQCAZVIV-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule based on a thieno[3,2-d]pyrimidinone core, a scaffold recognized for its significant potential in pharmacological research . This compound is characterized by a chloro-dimethoxyphenyl acetamide group linked via a sulfanyl bridge to the heterocyclic core, which features an ethyl substituent at the N-3 position. Such a structure is common in bioactive molecules designed to interact with enzyme active sites, particularly in early-stage drug discovery for investigating new therapeutic targets . The molecular design, incorporating specific aromatic and heterocyclic components, suggests potential for a range of biological activities. Compounds within this chemical class have been investigated for the treatment of inflammatory diseases and have demonstrated promising antimicrobial properties in preliminary in vitro studies against various bacterial strains . The mechanism of action for this compound family is believed to involve the modulation of specific molecular targets within biological systems, such as enzymes or protein-protein interactions, due to their ability to bind to active sites and disrupt critical cellular processes . Researchers value this chemical series as a versatile building block for lead optimization and structure-activity relationship (SAR) studies, enabling the exploration of new chemical space in the development of enzyme inhibitors or receptor modulators . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S2/c1-4-22-17(24)16-11(5-6-27-16)21-18(22)28-9-15(23)20-12-7-10(19)13(25-2)8-14(12)26-3/h5-8H,4,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPOZNUQCAZVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H18_{18}ClN3_{3}O4_{4}S2_{2}
  • Molecular Weight : 439.9 g/mol
  • CAS Number : 1252821-01-4

The compound features a thieno[3,2-d]pyrimidine core known for its diverse biological activities. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors involved in critical cellular processes. The thieno[3,2-d]pyrimidine structure allows for effective binding to these targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds synthesized from thienopyrimidine derivatives have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of halogen and hydrophobic substituents has been linked to increased activity against these pathogens .
CompoundMIC (μg/mL)Activity
Thienopyrimidine Derivative A66Against S. aureus
Thienopyrimidine Derivative B75Against B. subtilis

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound through screening methods:

  • Screening on Multicellular Spheroids : A study identified this compound as a novel anticancer agent through screening on multicellular spheroids, indicating its potential effectiveness in targeting cancer cells .
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival.

Study 1: Antimicrobial Efficacy

A study conducted by Nassar et al. evaluated several thioxopyrimidine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to this compound exhibited high bactericidal activity against E. coli and P. aeruginosa, suggesting a potential application in treating bacterial infections .

Study 2: Anticancer Screening

In another investigation by Fayad et al., the compound was part of a drug library screened for anticancer properties. The findings suggested that it could inhibit tumor growth effectively in various cancer cell lines .

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Biological Implications
Target Compound Thieno[3,2-d]pyrimidine 3-Ethyl, 4-oxo Enhanced metabolic stability due to ethyl group; potential kinase inhibition .
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidine 3-(4-Methylphenyl), hexahydro ring Increased rigidity and lipophilicity; possible improved CNS penetration.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-Methyl, 6-oxo Simplified core may reduce potency but improve solubility.

Aromatic Ring Substituent Variations

Compound Name Aromatic Group Substituents Impact on Properties
Target Compound 5-Chloro-2,4-dimethoxyphenyl Cl, 2-OCH₃, 4-OCH₃ Electron-withdrawing Cl and electron-donating OCH₃ balance lipophilicity and H-bonding.
N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 2-Chloro-4-methylphenyl Cl, 4-CH₃ Higher lipophilicity due to CH₃; may enhance membrane permeability.
N-(2,3-dichlorophenyl)acetamide derivative 2,3-Dichlorophenyl 2-Cl, 3-Cl Increased halogen bonding but higher toxicity risk.

Thioacetamide Side Chain Modifications

Compound Name Side Chain Functional Groups Synthetic Accessibility
Target Compound Sulfanyl bridge Thienopyrimidine-2-yl Requires regioselective coupling; moderate yields (~70–80%) .
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Allyl-furan substituent 5-Methylfuran, prop-2-enyl Complex synthesis due to furan stability issues; lower yields (~60%).
N-(3-methyl-1H-pyrazol-5-yl)acetamide Pyrazole ring 3-Methylpyrazole Improved water solubility but reduced metabolic stability.

Pharmacological and Physicochemical Data

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) logP
Target Compound ~470.84 (estimated) Not reported ~3.2 (predicted)
N-(2,3-dichlorophenyl)acetamide derivative 344.21 230 2.8
Hexahydrobenzothieno derivative ~520.5 (estimated) Not reported ~4.1

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:

  • Core formation : Cyclization of thiophene derivatives with ethylurea under reflux in acetic acid .
  • Sulfanyl introduction : Reaction with thiourea or mercaptoacetic acid in polar solvents (e.g., DMF) at 80–100°C .
  • Acetamide coupling : Use of EDCI/HOBt as coupling agents in anhydrous dichloromethane . Critical parameters include maintaining anhydrous conditions for acylation and optimizing stoichiometry to avoid byproducts. Continuous flow reactors may enhance yield and purity in scaled-up syntheses .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions, especially distinguishing methoxy (δ ~3.8 ppm) and sulfanyl (δ ~4.2 ppm) groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 466.08) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : Degradation onset temperatures (expected >200°C due to aromatic stability) .
  • pH-dependent hydrolysis : Monitor via HPLC in buffers (pH 1–13) over 24–72 hours. The sulfanyl group may hydrolyze under strongly acidic/basic conditions .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

Contradictions may arise from:

  • Dynamic exchange processes : Variable-temperature NMR (e.g., 25–60°C) to identify rotameric equilibria in the acetamide moiety .
  • Residual solvents : DMSO-d₆ can obscure peaks at δ 2.5–3.0 ppm; use CDCl₃ for clearer spectra .
  • Crystallographic validation : Compare experimental NMR with DFT-calculated shifts or use X-ray data to resolve ambiguities .

Q. What computational strategies are effective for predicting biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., kinases or GPCRs) to identify potential targets .
  • Pharmacophore modeling : Map electron-deficient regions (e.g., sulfanyl and chloro groups) to ATP-binding pockets .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How can structural modifications improve solubility without compromising bioactivity?

  • Derivatization strategies :
  • Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl or amino) .
  • Introduce PEGylated side chains to the acetamide nitrogen .
    • Co-crystallization studies : Identify hydration sites via X-ray to guide salt or co-crystal formation .
    • LogP optimization : Use shake-flask methods or HPLC-based logP measurements to balance lipophilicity (target logP ~2–3) .

Q. What experimental approaches validate hypothesized mechanisms of action (e.g., enzyme inhibition)?

  • Kinase inhibition assays : Use ADP-Glo™ kits to measure IC₅₀ against recombinant kinases (e.g., EGFR or CDK2) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target gene-KO cell lines .

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